molecular formula C10H14O4 B12988186 Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid

Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid

Cat. No.: B12988186
M. Wt: 198.22 g/mol
InChI Key: DOYWWWWTUGGBQS-GHNGIAPOSA-N
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Description

Rel-(2S,3S)-bicyclo[222]octane-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two carboxylic acid groups attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a starting material. The synthetic route may include steps such as cycloaddition reactions, oxidation, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Mechanism of Action

The mechanism by which Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in catalytic applications, the compound may act as a nucleophile or base, facilitating various organic transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H14O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-8H,1-4H2,(H,11,12)(H,13,14)/t5?,6?,7-,8-/m0/s1

InChI Key

DOYWWWWTUGGBQS-GHNGIAPOSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2C(=O)O)C(=O)O

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)O

Origin of Product

United States

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